molecular formula C9H8F3NO3 B1319063 Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate CAS No. 194673-13-7

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1319063
CAS No.: 194673-13-7
M. Wt: 235.16 g/mol
InChI Key: BJUODISIAKOSHO-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is a synthetic organic compound characterized by its unique trifluoromethyl group and dihydropyridine ring structure. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with trifluoroacetaldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dihydropyridine ring can act as a pharmacophore, binding to active sites on enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with a different degree of hydrogenation in the pyridine ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUODISIAKOSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593228
Record name Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194673-13-7
Record name Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1,4,5,6-tetrahydro-6-oxo-2-(trifluoromethyl)-3-pyridinecarboxylic acid ethyl ester (136.15 g, 0.57 mol) in tetrachloromethane (450 mL) was added N-bromosuccinimide (113 g, 0.60 mol). The temperature was slowly raised with stirring to 70° C. and reflux temperature was maintained for 20 h. The mixture was cooled and extracted with water (1000 mL) and dichlormethane (1000 mL). The water phase was extracted twice more with dichloromethane (2×500 mL) and the dichloromethane phases washed with water (2×1000 mL) and dried with MgSO4. Removal of the solvents yielded the title compound (153.4 g), which was used without further purification in the next reaction.
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two

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